An In-depth Technical Guide to Methyl 6-Amino-5-Fluoronicotinate: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to Methyl 6-Amino-5-Fluoronicotinate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The pyridine moiety, a ubiquitous structural motif in a vast array of pharmaceuticals, undergoes a significant and often beneficial transformation with the introduction of fluorine. This strategic fluorination can profoundly influence a molecule's physicochemical properties, including its metabolic stability, basicity (pKa), and membrane permeability. Methyl 6-amino-5-fluoronicotinate, a functionalized pyridine derivative, has emerged as a valuable building block for the synthesis of complex pharmaceutical agents. Its unique arrangement of an amino group, a fluorine atom, and a methyl ester on the pyridine core provides a versatile platform for a variety of chemical transformations, making it a sought-after intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of methyl 6-amino-5-fluoronicotinate, offering field-proven insights for researchers and drug development professionals.
Chemical Structure and Properties
Methyl 6-amino-5-fluoronicotinate is a solid organic compound with the chemical formula C₇H₇FN₂O₂ and a molecular weight of 170.14 g/mol .[1]
Structure:
Caption: Chemical structure of methyl 6-amino-5-fluoronicotinate.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 1256792-42-3 | [1] |
| Molecular Formula | C₇H₇FN₂O₂ | [1] |
| Molecular Weight | 170.14 g/mol | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | |
| Melting Point | No data available | [2] |
| Boiling Point | No data available | [2] |
| Solubility | Slightly soluble in water. | [3] |
Spectral Data:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amine protons, and the methyl ester protons. The fluorine atom will cause splitting of the adjacent proton signals.
-
¹³C NMR: The carbon NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JCF). The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine, ester, and amino groups.[4][5]
Synthesis of Methyl 6-Amino-5-Fluoronicotinate
A robust and reliable synthesis of methyl 6-amino-5-fluoronicotinate is crucial for its application in drug discovery. A common synthetic strategy involves a multi-step process starting from readily available precursors. The following proposed synthesis is based on established methodologies for the preparation of related fluorinated and aminated nicotinic acid derivatives.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for methyl 6-amino-5-fluoronicotinate.
Experimental Protocol:
Step 1: Synthesis of 6-Aminonicotinic Acid from 6-Chloronicotinic Acid
This step involves the nucleophilic aromatic substitution of the chlorine atom with an amino group.
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Materials: 6-Chloronicotinic acid, aqueous ammonia, copper sulfate (catalyst).
-
Procedure:
-
In a sealed pressure vessel, suspend 6-chloronicotinic acid in concentrated aqueous ammonia.
-
Add a catalytic amount of copper sulfate.
-
Heat the mixture at a temperature of 150-180°C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the solution with a suitable acid (e.g., hydrochloric acid) to precipitate the 6-aminonicotinic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of 6-Amino-5-fluoronicotinic Acid
This step involves the electrophilic fluorination of the activated pyridine ring.
-
Materials: 6-Aminonicotinic acid, a fluorinating agent (e.g., Selectfluor®), and a suitable solvent (e.g., acetonitrile).
-
Procedure:
-
Dissolve 6-aminonicotinic acid in the chosen solvent.
-
Add the fluorinating agent portion-wise at room temperature or with cooling, as the reaction can be exothermic.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or HPLC).
-
Quench the reaction by adding a suitable quenching agent (e.g., sodium bisulfite solution).
-
Extract the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 6-amino-5-fluoronicotinic acid.[6]
-
Step 3: Esterification to Methyl 6-Amino-5-Fluoronicotinate
This final step converts the carboxylic acid to its corresponding methyl ester. A common method is Fischer esterification.[7][8]
-
Materials: 6-Amino-5-fluoronicotinic acid, methanol, and a strong acid catalyst (e.g., sulfuric acid or thionyl chloride).
-
Procedure:
-
Suspend 6-amino-5-fluoronicotinic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid or a stoichiometric amount of thionyl chloride at 0°C.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield methyl 6-amino-5-fluoronicotinate.
-
Applications in Drug Discovery and Development
The strategic placement of the amino and fluoro substituents on the nicotinic acid scaffold makes methyl 6-amino-5-fluoronicotinate a highly valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.
Role as a Key Building Block in Kinase Inhibitor Synthesis:
Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9][10] Many kinase inhibitors are designed to bind to the ATP-binding pocket of the enzyme. The structural features of methyl 6-amino-5-fluoronicotinate are well-suited for this purpose:
-
Pyridine Core: The pyridine ring serves as a common scaffold that can mimic the adenine ring of ATP.
-
Amino Group: The 6-amino group can act as a hydrogen bond donor, forming crucial interactions with the hinge region of the kinase domain.
-
Fluorine Atom: The 5-fluoro substituent can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability by blocking potential sites of metabolism.
-
Methyl Ester: The methyl ester at the 3-position provides a convenient handle for further chemical modifications, allowing for the introduction of various side chains to optimize potency, selectivity, and pharmacokinetic properties.
Illustrative Synthetic Application:
While specific examples of marketed drugs directly synthesized from methyl 6-amino-5-fluoronicotinate are not prominently disclosed in public literature, its utility can be illustrated through its potential role in the synthesis of complex heterocyclic systems found in various kinase inhibitors. For instance, it can be envisioned as a key starting material for the construction of pyrido[2,3-d]pyrimidine or other fused heterocyclic cores that are prevalent in many kinase inhibitors.
Caption: Generalized workflow for the application of methyl 6-amino-5-fluoronicotinate in kinase inhibitor synthesis.
Safety and Handling
Methyl 6-amino-5-fluoronicotinate is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Storage: Keep in a dark place, sealed in a dry, room-temperature environment.
Conclusion
Methyl 6-amino-5-fluoronicotinate stands as a testament to the power of strategic molecular design in modern medicinal chemistry. Its unique combination of a fluorinated pyridine core with strategically placed amino and ester functionalities makes it a highly versatile and valuable building block for the synthesis of complex pharmaceutical agents. For researchers and scientists in drug development, a thorough understanding of its properties, synthesis, and potential applications is essential for leveraging its full potential in the creation of next-generation therapeutics. As the demand for more effective and safer drugs continues to grow, the importance of key intermediates like methyl 6-amino-5-fluoronicotinate in the drug discovery pipeline is only set to increase.
References
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Preparation of 2‐, 4‐, 5‐, and 6‐aminonicotinic acid. (2012). ResearchGate. Retrieved March 28, 2026, from [Link]
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1 H-NMR chemical shifts (ppm) for complexes 1-6 in different deuterated... (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]
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(48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. (n.d.). environmentclearance.nic.in. Retrieved March 28, 2026, from [Link]
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Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. (n.d.). PMC. Retrieved March 28, 2026, from [Link]
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PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS. (2023, July 5). European Patent Office. Retrieved March 28, 2026, from [Link]
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